molecular formula C26H28N4O4S B10762437 Niraparib TsOH

Niraparib TsOH

Cat. No.: B10762437
M. Wt: 492.6 g/mol
InChI Key: LCPFHXWLJMNKNC-UHFFFAOYSA-N
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Description

Niraparib tosylate, commonly referred to as Niraparib TsOH, is a salt form of Niraparib, a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. Niraparib is primarily used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. It is particularly effective in patients who have responded to platinum-based chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Niraparib involves several steps, starting from commercially available starting materials. One of the key intermediates in the synthesis is 3-(4-aminophenyl)piperidine-1-carboxylate, which undergoes chiral separation to obtain the corresponding S-isomer. This S-isomer is then reacted with other intermediates to form Niraparib .

Industrial Production Methods: Industrial production of Niraparib tosylate involves the preparation of Niraparib followed by its conversion to the tosylate salt. The process includes the reaction of Niraparib with p-toluenesulfonic acid (TsOH) under controlled conditions to yield Niraparib tosylate. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Niraparib undergoes several types of chemical reactions, including hydrolysis and conjugation. The primary metabolic pathway involves the hydrolysis of Niraparib to form amide hydrolyzed Niraparib (M1), followed by conjugation to form the glucuronide of M1 .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under acidic or basic conditions, while the conjugation reaction involves the use of glucuronic acid derivatives. These reactions are facilitated by enzymes in the liver, which play a crucial role in the metabolism of Niraparib .

Major Products Formed: The major products formed from the metabolism of Niraparib include amide hydrolyzed Niraparib (M1) and its glucuronide conjugate. These metabolites are excreted through renal and hepatic pathways .

Scientific Research Applications

Niraparib tosylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, Niraparib is used as a tool compound to study the inhibition of PARP enzymes. It helps researchers understand the role of PARP in DNA repair mechanisms and the development of cancer .

Biology: In biological research, Niraparib is used to investigate the cellular processes involved in DNA damage and repair. It is also used to study the effects of PARP inhibition on cell survival and apoptosis .

Medicine: In medicine, Niraparib is primarily used as a maintenance therapy for patients with advanced ovarian cancer. Clinical trials have shown that Niraparib significantly prolongs progression-free survival in patients with recurrent ovarian cancer .

Industry: In the pharmaceutical industry, Niraparib tosylate is used in the development of new cancer therapies. Its effectiveness as a PARP inhibitor makes it a valuable compound for the treatment of various types of cancer .

Mechanism of Action

Niraparib exerts its effects by inhibiting the activity of PARP enzymes, specifically PARP-1 and PARP-2. These enzymes play a crucial role in the repair of single-strand breaks (SSBs) in DNA. By inhibiting PARP, Niraparib prevents the repair of SSBs, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair .

Comparison with Similar Compounds

Niraparib is one of several PARP inhibitors used in cancer therapy. Other similar compounds include Olaparib, Rucaparib, and Talazoparib. While all these compounds inhibit PARP enzymes, they differ in their pharmacokinetic properties and clinical applications.

Olaparib: Olaparib is another PARP inhibitor used in the treatment of ovarian and breast cancer. It is metabolized by cytochrome P450 enzymes and has a higher potential for drug-drug interactions compared to Niraparib .

Rucaparib: Rucaparib is used in the treatment of ovarian cancer and has similar pharmacokinetic properties to Olaparib. It is also metabolized by cytochrome P450 enzymes and has a high potential for drug-drug interactions .

Talazoparib: Talazoparib is a highly potent PARP inhibitor used in the treatment of breast cancer. It has minimal potential for drug-drug interactions and is dosed once daily, similar to Niraparib .

Uniqueness of Niraparib

Niraparib stands out due to its lower potential for drug-drug interactions and its effectiveness in patients regardless of their biomarker status. This makes it a versatile and valuable option for the treatment of various types of cancer .

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide

InChI

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)

InChI Key

LCPFHXWLJMNKNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Origin of Product

United States

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